Dicyclopentyldichlorosilane

Beschreibung

Contextualization within Organosilicon Chemistry

Organosilicon chemistry is a field that studies compounds containing carbon-silicon bonds. wikipedia.orgsbfchem.com These compounds are typically colorless, hydrophobic, flammable, and stable in air. wikipedia.orgsbfchem.com The carbon-silicon bond is longer and weaker than a carbon-carbon bond, and it is polarized towards the more electronegative carbon atom. wikipedia.org

Dicyclopentyldichlorosilane belongs to a class of compounds known as organochlorosilanes. The first organochlorosilane was synthesized by Charles Friedel and James Crafts in 1863. wikipedia.org The fundamental reactivity of the silicon-chlorine bonds in this compound allows for its versatile use in polymerization and material synthesis.

Role as a Precursor in Silicone and Hybrid Material Synthesis

The primary role of this compound in materials science is as a monomer or precursor for the synthesis of silicones and advanced hybrid materials. Through processes like hydrolytic condensation, it can be copolymerized with other dichlorosilanes, such as dimethyldichlorosilane, to create random siloxane copolymers. researchgate.netacs.orgresearchgate.net

The inclusion of the bulky cyclopentyl groups from this compound into the polymer backbone is key to its utility. These groups are instrumental in producing silicones with enhanced thermal stability and chemical resistance. nih.govmdpi.com Furthermore, this compound is a crucial component in the synthesis of complex, three-dimensional siloxane-silsesquioxane hybrids. nih.govmdpi.com Research has shown that while using this compound exclusively can lead to structural defects, its combination with other silanes like dimethyldichlorosilane enables the successful formation of well-defined reticular networks. nih.gov The synthesis of this compound itself has been optimized, with one study reporting a 96.2% conversion of cyclopentene (B43876) and an 88.9% yield of the final product under specific reaction conditions. researchgate.net

Current Research Trajectories and Significance

Current research is actively exploring the potential of this compound in cutting-edge applications. A significant area of investigation is its use in creating novel silicate-silicone hybrid materials, sometimes referred to as PolyOligoSiloxySilicone (POSiSil). nih.govmdpi.com These materials possess a highly ordered, three-dimensional reticular structure.

Another important research trajectory involves the development of cycloaliphatic siloxane copolymers for specialized applications, such as coatings for spacecraft. uakron.edu The goal is to produce lightweight, high-strength composite materials that can endure the extreme conditions of space, including exposure to atomic oxygen, high-energy UV radiation, protons, and electrons. uakron.edu The incorporation of the cyclopentyl groups from this compound helps to increase the glass transition temperature of the resulting polysiloxanes and influences the curing kinetics of the material. uakron.edu

Properties of this compound

| Property | Value |

| CAS Number | 139147-73-2 chemfish.comchemicalbook.comchemicalbook.com |

| Molecular Formula | C₁₀H₁₈Cl₂Si chemfish.com |

| Molecular Weight | 237.24 g/mol chemfish.comnih.gov |

| Boiling Point | 105-107 °C (at 10 Torr) chemfish.com |

| Density | 1.110 g/cm³ chemfish.com |

| Flash Point | 108.9 ± 14.1 °C chemfish.com |

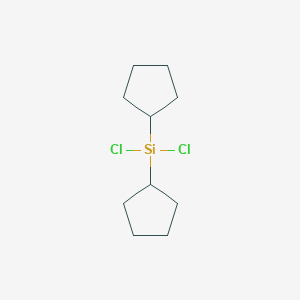

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

dichloro(dicyclopentyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Cl2Si/c11-13(12,9-5-1-2-6-9)10-7-3-4-8-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMVGLWQJKLGKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)[Si](C2CCCC2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446128 | |

| Record name | Dicyclopentyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139147-73-2 | |

| Record name | 1,1′-(Dichlorosilylene)bis[cyclopentane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139147-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorodicyclopentylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139147732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclopentyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodicyclopentylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dicyclopentyldichlorosilane

Hydrosilylation Approaches for Dicyclopentyldichlorosilane Synthesis

The most prominently documented method for synthesizing this compound is through the hydrosilylation of cyclopentene (B43876) with dichlorosilane (B8785471). researchgate.net This reaction involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of cyclopentene, typically facilitated by a catalyst. wikipedia.org The general reaction scheme is the addition of dichlorosilane (H₂SiCl₂) to two equivalents of cyclopentene (C₅H₈) to yield this compound ((C₅H₉)₂SiCl₂). epo.org

The efficiency and yield of the hydrosilylation synthesis are highly dependent on the careful control of several key parameters.

The molar ratio of dichlorosilane to cyclopentene is a critical factor in maximizing the yield of the desired disubstituted product while minimizing side products. While the stoichiometric requirement is one mole of dichlorosilane for every two moles of cyclopentene, studies have explored various ratios to optimize the reaction. epo.org One approach suggests using a molar excess of cyclopentene. For instance, a process describes adding 6.51 moles of dichlorosilane to 36.73 moles of cyclopentene. google.com Conversely, other studies have found success using an excess of the silane (B1218182). Optimal conditions have been reported with a dichlorosilane to cyclopentene molar ratio of 1.16, which resulted in a cyclopentene conversion of 96.2% and a this compound yield of 88.9%. researchgate.net Another study identified an optimal molar ratio of dichlorosilane to cyclopentene as 1.0 : 2.2. researchgate.net A European patent suggests that it is effective to use dichlorosilane in an amount ranging from more than 0.5 moles to less than 2 moles per mole of cyclopentene. epo.org

Table 1: Reported Stoichiometric Ratios for this compound Synthesis

| Molar Ratio (Dichlorosilane:Cyclopentene) | Reported Yield/Outcome | Source(s) |

|---|---|---|

| 1.16 : 1 | 88.9% yield of DCPDCS | researchgate.net |

| 1.0 : 2.2 | 88.6% yield of CMCS (Cyclopentylmethyldichlorosilane - likely a typo in source abstract, context implies DCPDCS) | researchgate.net |

| >0.5 : 1 to <2 : 1 | Effective for synthesis | epo.org |

The synthesis is typically conducted under elevated temperature and pressure to achieve reasonable reaction rates and yields. Research indicates a range of effective conditions. One study achieved optimal results at a reaction temperature of 120°C and a pressure of 1.2 MPa. researchgate.net Another investigation found a lower optimal temperature range of 85°C to 95°C with a similar pressure of 1.0 to 1.2 MPa. researchgate.net Other research has utilized even higher temperatures, such as 180°C, and pressures of 2 MPa. researchgate.net The temperature can be varied significantly, with a broad preferred range of 15°C to 170°C, and a more specific preferred range of 30°C to 150°C, depending on the catalyst and other factors. epo.org

Table 2: Reported Temperature and Pressure Conditions

| Temperature | Pressure | Source(s) |

|---|---|---|

| 120°C | 1.2 MPa (~174 psi) | researchgate.net |

| 85°C - 95°C | 1.0 - 1.2 MPa (~145-174 psi) | researchgate.net |

| 180°C | 2 MPa (~290 psi) | researchgate.net |

| 110°C | 80 psig (~0.55 MPa) | google.com |

| 135°C - 140°C | Not specified | google.com |

Catalyst choice is fundamental to the hydrosilylation reaction. Platinum-based catalysts are the most common and are considered highly important in homogeneous catalysis for this purpose. wikipedia.org Specific examples include chloroplatinic acid (H₂PtCl₆), often referred to as Speier's catalyst, and Karstedt's catalyst. wikipedia.orggoogle.com Supported platinum catalysts, such as platinum on carbon (Pt-C) or silica (B1680970), are also effective. researchgate.netepo.org One study reported an optimal dosage of 1.2 g for a silica-supported platinum catalyst. researchgate.net

Rhodium-based catalysts, like Wilkinson's catalyst (RhCl(PPh₃)₃), and rhodium on supports like alumina (B75360) or carbon, are also viable options. wikipedia.orgepo.org The catalyst proportion is typically low, in the range of 1x10⁻⁴ to 10% by weight relative to the cyclopentene starting material, with a preferred range of 1x10⁻² to 1%. epo.org More recently, novel catalyst systems such as Ni(II)-carboxylate Metal-Organic Frameworks (MOFs) and heterogeneous single-atom platinum catalysts on alumina nanorods have been developed, showing high efficiency for hydrosilylation reactions. rsc.orgacs.org

A patented method highlights the use of a platinum or rhodium catalyst in the presence of 1,3-diethinyl-1,1,3,3-tetramethyldisiloxane to facilitate the reaction. epo.org

Table 3: Catalysts for this compound Synthesis

| Catalyst Type | Specific Examples | Source(s) |

|---|---|---|

| Platinum Catalysts | H₂PtCl₆ (Speier's catalyst), Karstedt's catalyst, Pt-C, Silica-supported Pt, Platinum divinylsiloxane complex | researchgate.netwikipedia.orgepo.orgepo.org |

| Rhodium Catalysts | RhCl(PPh₃)₃ (Wilkinson's catalyst), Rh-C, Rh-alumina | wikipedia.orgepo.org |

| Nickel Catalysts | Ni(II)-carboxylate MOFs | rsc.org |

Controlling the reaction to selectively produce this compound and not a mixture of mono- and di-substituted products is a key challenge. The degree of hydrosilylation can be managed by adjusting the ratio of silane to the alkene. researchgate.net

One patented method for controlling the reaction involves the introduction of oxygen into the reaction mixture, which can enhance the reaction rate and selectivity. google.com Another control strategy involves the use of aldehydes as reaction accelerators. epo.org It may also be desirable to run the synthesis as a two-step process. In the first step, conditions are set to favor the formation of the mono-adduct, cyclopentyldichlorosilane. Subsequently, the reaction conditions are adjusted to facilitate the addition of the second cyclopentyl group. google.comepo.org The use of 1,3-diethinyl-1,1,3,3-tetramethyldisiloxane in conjunction with platinum or rhodium catalysts is presented as an effective method to produce the target this compound. epo.org The hydrosilylation of alkenes like cyclopentene typically proceeds via an anti-Markovnikov addition, where the silicon atom attaches to the less substituted carbon of the double bond. researchgate.net

Optimal Reaction Parameters and Yield Optimization

Grignard Reagent Synthesis Routes to this compound Precursors

An alternative to hydrosilylation is the use of Grignard reagents to form the silicon-carbon bonds. gelest.com This classic method in organosilicon chemistry involves the reaction of a Grignard reagent, in this case, cyclopentylmagnesium halide (e.g., C₅H₉MgCl or C₅H₉MgBr), with a suitable silicon halide precursor.

To synthesize this compound directly, two equivalents of the cyclopentyl Grignard reagent would be reacted with one equivalent of silicon tetrachloride (SiCl₄). A significant challenge in this approach is controlling the degree of substitution. To favor the formation of the disubstituted product, a "reverse addition" protocol is often preferred, where the Grignard reagent is added slowly to the silicon tetrachloride. gelest.com This maintains an excess of the silicon halide in the reaction vessel, reducing the likelihood of over-alkylation to tri- and tetra-cyclopentylsilane. The reaction is typically carried out in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). gelest.com While this is a fundamental synthetic route, the hydrosilylation approach appears to be more commonly detailed in recent literature for the production of this specific compound.

Reactivity and Polymerization Mechanisms Involving Dicyclopentyldichlorosilane

Hydrolytic Condensation Polymerization

Hydrolytic condensation is a fundamental process in silicone chemistry, and dicyclopentyldichlorosilane readily undergoes this reaction. The process begins with the hydrolysis of the silicon-chlorine bonds to form silanols, which are highly reactive intermediates. These silanols then condense with each other or with other silanols, eliminating water and forming siloxane (Si-O-Si) linkages. The reaction can be controlled to produce either linear polymers or cyclic oligomers.

Formation of Random Copolymers with Other Dichlorosilanes

This compound can be co-polymerized with other dichlorosilanes, such as dimethyldichlorosilane, through hydrolytic condensation to create random copolymers. The properties of these copolymers can be tailored by adjusting the ratio of the comonomers. The incorporation of the bulky dicyclopentyl groups alongside smaller methyl groups from dimethyldichlorosilane disrupts the regular chain packing, leading to materials with modified physical and chemical properties.

In the synthesis of certain advanced materials, the addition of dimethyldichlorosilane to a reaction with dicyclopentyl linkers has been found to be crucial for the formation of a reticular network. researchgate.net This results in materials containing mixed, dimeric silicone linkers. researchgate.net

Oligomerization Pathways to Cyclic Siloxane Oligomers

Under specific reaction conditions, the hydrolytic condensation of this compound can be directed to favor intramolecular cyclization, leading to the formation of cyclic siloxane oligomers. researchgate.net These oligomers are typically low molecular weight compounds, often with a molecular weight of around 2000 g/mol . researchgate.netuakron.edu The formation of these cyclic structures is an important intermediate step for subsequent polymerization processes.

Ring-Opening Polymerization (ROP) from Cyclic Oligomers

Ring-opening polymerization is a powerful technique to synthesize high molecular weight polysiloxanes from cyclic siloxane oligomers. This method allows for greater control over the polymer's molecular weight and structure compared to direct polycondensation.

Acid-Catalyzed ROP for High Molecular Weight Polysiloxanes

The cyclic oligomers derived from this compound can undergo acid-catalyzed ring-opening polymerization to produce high molecular weight polysiloxanes. researchgate.netgoogle.com This process typically yields polymers with molecular weights in the range of 45,000 g/mol . researchgate.netuakron.edugoogle.com The resulting polysiloxanes, with their bulky cycloaliphatic substituents, exhibit enhanced thermal stability. uakron.edu

Table 1: Polymerization Data for this compound

| Polymerization Method | Intermediate/Product | Typical Molecular Weight (g/mol) | Catalyst |

|---|---|---|---|

| Oligomerization | Cyclic Oligomers | ~2,000 | - |

| Acid-Catalyzed ROP | High Molecular Weight Polysiloxanes | ~45,000 | Acid |

Incorporation into Siloxane-Silsesquioxane Hybrid Materials

This compound is a valuable monomer for the creation of advanced hybrid materials, particularly those combining flexible siloxane chains with rigid silsesquioxane cages. These materials offer a unique combination of properties, including high thermal stability and mechanical strength.

Synthesis of Ordered 3D Reticular PolyOligoSiloxySilicone (POSiSil) Materials

This compound plays a role in the synthesis of a class of ordered 3D hybrid materials known as PolyOligoSiloxySilicone (POSiSil). researchgate.netmdpi.com These materials are constructed from silicate (B1173343) cubes interlinked with organosilicone functionalities. researchgate.netmdpi.com The use of this compound is motivated by its ability to produce silicones with improved thermal and chemical resistance. mdpi.com

In the synthesis of these materials, this compound has been used in conjunction with other silanes to create mixed dimethyl-dicyclopentyl disiloxane (B77578) linkers. mdpi.com However, the exclusive use of this compound has been shown to result in a high fraction of defects in the final material. mdpi.com

Role as Linkers Interconnecting Silicate Cage Structures (e.g., D4R Cubes)

This compound is a key reagent in the synthesis of ordered 3D siloxane-silsesquioxane reticular materials. mdpi.com In these structures, the dicyclopentylsilane unit acts as a hydrophobic organosilicone linker that interconnects silicate cage units, specifically double 4-ring (D4R) cubes (Si₈O₂₀⁸⁻). mdpi.comresearchgate.netresearchgate.net These D4R cubes are rigid, nanosized supramolecular units harvested from precursors like tetrabutylammonium (B224687) cyclosilicate hydrate (B1144303) (TBA-CySH). mdpi.comresearchgate.net The this compound reacts with the silicate cubes in a one-step synthesis to form these covalently linked hybrid polymers. mdpi.comresearchgate.net The incorporation of the bulky dicyclopentyl groups is intended to produce silicones with enhanced thermal and chemical resistance. mdpi.com

Mechanisms of Mixed Dimeric Silicone Linker Formation (e.g., Si-O-Si(Me₂)-O-Si(Cp₂)-O-Si)

Research has shown that for dicyclopentyl linkers to successfully form a reticular network between silicate D4R cubes, the addition of dimethyldichlorosilane is crucial. mdpi.comresearchgate.netresearchgate.net When this compound is used in combination with dimethyldichlorosilane, it facilitates the formation of mixed, dimeric silicone linkers. mdpi.comresearchgate.netresearchgate.net This process results in a specific linker structure of Si₈-O-Si(Me₂)-O-Si(Cp₂)-O-Si₈, where 'Me' represents a methyl group and 'Cp' represents a cyclopentyl group. mdpi.comresearchgate.net The formation of these dimeric linkers occurs when the terminal Si-Cl bonds on two different functionalized silicate cubes are hydrolyzed and subsequently condensed. mdpi.com The use of the mixed-silane approach, for instance in a ratio of 8 parts this compound to 3 parts dimethyldichlorosilane, promotes silicone bond formation between the silicate units, which can be observed through an increase in D² Si atoms in ¹D ²⁹Si NMR spectra. mdpi.comscribd.com

Challenges in Achieving Fully Connected Hybrid Networks

A significant challenge in using this compound is achieving a fully connected hybrid network. mdpi.com When this compound is used exclusively as the linking agent between silicate D4R cubes, the resulting material exhibits a high fraction of defects. mdpi.com This issue is attributed to the steric hindrance created by the bulky cyclopentyl moieties attached to the silicon atom. mdpi.com This steric hindrance prevents the efficient and complete formation of silicone linkers between the silicate cubes, leading to an incompletely connected network with numerous non-linked corners on the silicate cubes (observed as Q³ Si) and interrupted silicone linkers (D¹ Si atoms). mdpi.com To overcome this, co-reagents like dimethyldichlorosilane are necessary to facilitate sufficient network propagation. mdpi.comresearchgate.netscribd.com

Post-Polymerization Functionalization and Crosslinking

Once polymers incorporating dicyclopentylsiloxane units are synthesized, they can undergo further reactions to introduce new functionalities and create crosslinked networks.

Hydrosilation for Pendant Group Integration (e.g., Epoxide and Alkoxy Silanes)

Polysiloxanes derived from monomers like this compound can be functionalized through hydrosilylation. uakron.eduresearchgate.net This chemical process involves the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double bond. mdpi.com A synthetic scheme has been developed where polysiloxanes containing cyclopentyl substituents are functionalized with pendant cycloaliphatic epoxide and alkoxysilane groups via hydrosilylation. uakron.eduresearchgate.net This method allows for the strategic integration of reactive groups onto the polymer backbone, preparing it for subsequent crosslinking reactions. uakron.eduresearchgate.net For instance, only 5-10% alkoxysilane functionalization may be needed to facilitate interaction with a metal/silicon-oxo cluster phase in a composite material. uakron.edu

Photo-Initiated Cationic Polymerization Reactions in Composite Systems

The cycloaliphatic epoxide groups introduced onto the polysiloxane backbone via hydrosilylation can undergo photo-initiated cationic polymerization. uakron.eduresearchgate.net This reaction is triggered by UV light in the presence of a photoinitiator, which generates a strong Brønsted acid or other cationic species that initiate the ring-opening polymerization of the epoxide groups. itu.edu.trnih.govmdpi.com In composite systems, this light-induced polymerization allows for rapid curing at ambient temperatures. uakron.eduresearchgate.netresearchgate.net The kinetics of this photocuring process can be studied using techniques like photo-differential scanning calorimetry. Research has shown that the presence of cycloaliphatic substituents, such as cyclopentyl groups, affects the curing kinetics and can lower the activation energy for polymerization compared to methyl-substituted polysiloxanes. researchgate.net

Table 1: Activation Energies for Photo-Curing of Functionalized Polysiloxanes

| Pendant Group on Polysiloxane | Activation Energy (kJ/mol) |

| Methyl | 144.8 ± 8.1 researchgate.net |

| Cyclopentyl | 111.0 ± 9.2 researchgate.net |

| Cyclohexyl | 125.7 ± 8.5 researchgate.net |

Formation of Interlocking Polymer Networks

Post-polymerization functionalization enables the creation of complex, interlocking polymer networks. uakron.edu In a system containing a polysiloxane functionalized with both cycloaliphatic epoxide and alkoxy silane (B1218182) groups, a three-component reaction can be initiated. uakron.edu The system involves the photo-initiated cationic polymerization of the epoxide groups, the hydrolysis and condensation of the pendant alkoxysilane groups, and the reaction of these with pre-hydrolyzed tetraethoxysilane (TEOS) oligomers. uakron.edu These three reactive pathways occur concomitantly, leading to the formation of a robust, interlocking network that provides enhanced connectivity between the polymer and other phases within a composite material. uakron.edu

Applications of Dicyclopentyldichlorosilane in Advanced Materials Systems

Development of Silicones with Enhanced Thermal and Chemical Resistance

The incorporation of dicyclopentyldichlorosilane into silicone polymers offers a significant advantage in improving their thermal and chemical stability. The inherent strength of the siloxane backbone (–Si–O–Si–) in silicones provides a foundation for good thermal resistance. However, the presence of the bulky cyclopentyl groups introduces an additional layer of protection.

The primary mechanism for the thermal degradation of many polysiloxanes is a "back-biting" reaction, where the polymer chain folds back on itself, leading to the formation of volatile cyclic siloxanes and a reduction in the polymer's molecular weight. The steric hindrance provided by the large cyclopentyl groups on the silicon atoms physically obstructs this back-biting mechanism. This inhibition of degradation pathways results in silicones that can withstand higher temperatures for extended periods without significant loss of their mechanical and electrical properties.

The chemical resistance of silicones is also enhanced by the presence of dicyclopentyl groups. While silicones are generally known for their chemical inertness, the bulky cyclopentyl groups provide an additional physical barrier, shielding the polysiloxane backbone from attack by aggressive chemicals. This improved resistance makes these specialized silicones suitable for use in harsh chemical environments where standard silicones might degrade.

Key Research Findings on Thermal and Chemical Resistance:

| Property | Observation | Implication |

| Thermal Stability | The presence of bulky side groups, such as cyclopentyl, on the polysiloxane chain inhibits the "back-biting" degradation mechanism. | Enhanced thermal stability, allowing for higher operating temperatures and longer service life in high-temperature applications. |

| Chemical Resistance | The steric hindrance provided by the cyclopentyl groups shields the siloxane backbone from chemical attack. | Improved resistance to a wider range of chemicals, expanding the application scope of silicones in chemically aggressive environments. |

Tailored Siloxane-Silsesquioxane Hybrid Materials for Specific Functions

This compound serves as a valuable precursor in the synthesis of siloxane-silsesquioxane hybrid materials. These materials combine the flexibility and toughness of silicones with the rigidity and thermal stability of silsesquioxanes, resulting in materials with tunable properties for a variety of specialized applications. The hydrolysis and condensation of this compound, often in combination with other organosilanes, allows for the creation of intricate three-dimensional networks with precisely controlled functionalities.

Materials for Adsorption and Storage

The porous nature and high surface area of siloxane-silsesquioxane hybrids derived from this compound make them excellent candidates for adsorption and storage applications. The cyclopentyl groups can be functionalized to create specific active sites for the selective adsorption of molecules. These materials can be engineered to have tailored pore sizes and surface chemistries, enabling their use in applications such as gas separation, carbon capture, and the storage of volatile organic compounds.

Catalytic Applications in Hybrid Systems

The dicyclopentyl-functionalized silsesquioxane framework can serve as a robust support for catalytic species. The high thermal and chemical stability of the hybrid material ensures the longevity of the catalyst, even under harsh reaction conditions. The ability to functionalize the cyclopentyl groups allows for the covalent anchoring of catalytic metal complexes or organocatalysts, preventing leaching and enabling catalyst recycling. These hybrid catalysts have shown promise in a range of organic transformations.

Engineered Materials for Water Treatment and Drug Delivery

The unique properties of these hybrid materials can be harnessed for environmental and biomedical applications. In water treatment, their tailored porosity and functional groups can be used for the removal of heavy metal ions and organic pollutants. For drug delivery, the biocompatible and biodegradable nature of certain siloxane-silsesquioxane hybrids, combined with their ability to encapsulate and release therapeutic agents in a controlled manner, makes them promising vehicles for targeted drug delivery systems.

Sensory Device Integration

The incorporation of specific functional moieties onto the dicyclopentyl groups within the siloxane-silsesquioxane network can lead to the development of advanced sensory materials. These materials can be designed to exhibit changes in their optical, electrical, or mechanical properties in response to specific analytes. This responsivity makes them suitable for integration into chemical sensors and biosensors for the detection of a wide range of substances.

Nanofiller Applications for Organic Polymer Property Enhancement

This compound can be utilized in the synthesis of nano-sized filler particles that, when incorporated into organic polymer matrices, can significantly enhance their physical and mechanical properties. These nanofillers, often in the form of silsesquioxane-based nanoparticles, can be surface-modified to ensure compatibility with the host polymer, leading to a well-dispersed nanocomposite.

The addition of these dicyclopentyl-functionalized nanofillers can lead to improvements in several key properties of the resulting polymer composite:

Mechanical Strength: The rigid silsesquioxane core of the nanofillers acts as a reinforcing agent, increasing the tensile strength, modulus, and hardness of the polymer.

Dimensional Stability: The incorporation of these nanofillers can reduce the coefficient of thermal expansion of the polymer, leading to improved dimensional stability over a wider temperature range.

Scratch and Abrasion Resistance: The hard, inorganic nature of the nanofillers can enhance the surface hardness and durability of the polymer, making it more resistant to scratching and abrasion.

Improved Thermal Stability and Mechanical Properties of Composite Materials

Mechanically, the addition of silicate (B1173343) nanofillers to epoxy resins has been shown to significantly increase tensile strength. mdpi.com In one study, the inclusion of 3% dicalcium silicate increased the tensile strength of an epoxy composite by 31.5% compared to the neat epoxy. mdpi.com This strengthening effect is linked to the morphology of the filler and the strong interfacial adhesion between the silicate particles and the polymer matrix. mdpi.com Similarly, combining p-DCPD with glass fibers results in substantial increases in mechanical strength, with tensile strength improving by over 100% with a 55% glass fiber content. nih.gov

Enhancement of Epoxy Resin Mechanical Properties with Silicate Nanofillers

| Filler Material (at 3% loading) | Tensile Strength Improvement (%) |

|---|---|

| Dicalcium Silicate | 31.51 |

| Magnesium Silicate | 29.01 |

| Tricalcium Silicate | 27.49 |

| Wollastonite | 23.47 |

Data sourced from a study on silicate nanofiller reinforcement in epoxy composites. mdpi.com

Modulation of Electrical Conductivity in Hybrid Polymers

The electrical properties of polymers can be precisely tailored by creating hybrid materials and nanocomposites. While typical polymers are electrical insulators, the incorporation of conductive fillers can dramatically increase their electrical conductivity. mdpi.com The effectiveness of this enhancement depends on the dispersion of the filler and the interactions within the polymer matrix. mdpi.com

Introducing different elements and functional groups into a polymer's structure can modulate its electronic properties. For example, the introduction of chlorine or fluorine atoms into certain conductive polymers is known to enhance electrical conductivity (σ) and the thermoelectric power factor. osti.gov In hybrid nanocomposites, such as those based on silicone rubber and EPDM, the addition of nanoclay can enhance the polarization capability and dielectric breakdown strength. nih.gov The interphase layer that forms around nanoparticles is a critical factor, as it influences the tunneling effect, which is a primary mechanism for charge transfer in these composites. mdpi.com The goal is often to form a continuous, three-dimensional conductive network of filler particles within the polymer, which facilitates efficient electron transport. mdpi.com

Protective Coatings and High-Performance Composites

Organosilicon compounds are fundamental to the formulation of protective coatings and the matrix resins for high-performance composites, valued for their durability and resilience in extreme conditions.

Resistance to Environmental Degradation (e.g., Atomic Oxygen Erosion for Space Applications)

In the low Earth orbit (LEO) environment, atomic oxygen (AO) is a significant threat that causes severe degradation of polymeric materials. researchgate.net Protective coatings based on silicon are highly effective at mitigating this damage. google.com When exposed to AO, silicon-containing materials like siloxanes (which can be synthesized from dichlorosilane (B8785471) precursors) form a stable, passive layer of silica (B1680970) (SiO₂) on the surface. mdpi.comkpi.ua This ceramic layer acts as a barrier, preventing further erosion of the underlying polymer substrate. researchgate.net

Research has shown that siloxane coatings provide excellent AO resistance, with an erosion yield several orders of magnitude lower than that of unprotected polymers like Kapton. kpi.ua For example, a siloxane coating with a thickness of 418 nm was found to have an atomic oxygen erosion yield as low as 5.39 × 10⁻²⁷ cm³/atom, a significant improvement over the uncoated Kapton substrate's erosion yield of approximately 3.0 × 10⁻²⁴ cm³/atom. kpi.ua These coatings are noted for having better flexibility and crack resistance compared to purely inorganic coatings like SiO₂ or Al₂O₃. kpi.ua

Atomic Oxygen (AO) Erosion Resistance of Siloxane Coating

| Material | Coating Thickness (nm) | AO Erosion Yield (cm³/atom) |

|---|---|---|

| Uncoated Kapton Substrate | N/A | ~3.0 x 10-24 |

| Siloxane Coating on Kapton | 418 | 5.39 x 10-27 |

Data from ground-based simulation testing of siloxane coatings for space applications. kpi.ua

Influence on Polymer Curing Kinetics and Glass Transition Temperature

The curing process is critical in determining the final properties of thermosetting polymers. The kinetics of this process, including the reaction rate and degree of conversion, are influenced by the chemical composition of the resin system. The curing history of a polymer, including the temperatures and duration of curing and post-curing, has a strong influence on its ultimate glass transition temperature (Tg). mdpi.com The Tg is a crucial property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. dianhydrides.com

For epoxy resins, the choice of curing agent significantly impacts the maximum achievable Tg. researchgate.net The incorporation of rigid structures into the polymer network can elevate the Tg. For instance, adding triglycidyl isocyanurate (TGIC) to a DGEBA-based epoxy formulation cured with a tetrafunctional thiol leads to an increased Tg without compromising thermal stability. dianhydrides.com Conversely, adding fillers like fly ash to a poly-dicyclopentadiene matrix has been observed to decrease the glass transition temperature. mdpi.com The curing process itself is complex; for some epoxy systems, the reaction may proceed rapidly at first and then slow down as it becomes controlled by diffusion when the material approaches its glass transition temperature.

Theoretical and Computational Studies on Dicyclopentyldichlorosilane and Its Derivatives

Computational Chemistry Approaches for Rational Material Design

Rational material design leverages computational chemistry to predict the properties of molecules and materials before synthesis, saving significant time and resources. nih.govitmo.ru This approach involves a synergistic combination of theoretical and experimental methods to systematically develop new materials. nih.gov For organosilicon systems, computational tools are used to model reactivity, predict material density, and understand potential applications ranging from electronics to biomedical devices. nih.govresearchgate.netrsc.org By simulating molecules and their interactions, researchers can screen potential candidates for specific applications, optimizing for desired characteristics such as thermal stability, mechanical strength, or dielectric properties. This fusion of computational and experimental approaches accelerates the development of advanced materials. nih.gov

Density Functional Theory (DFT) Applications in Organosilicon Systems

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it highly suitable for studying organosilicon compounds. rsc.org DFT calculations provide insights into molecular geometries, reaction energetics, and electronic properties, which are crucial for understanding the behavior of molecules like dicyclopentyldichlorosilane. rsc.orgdntb.gov.ua The accuracy of DFT is highly dependent on the choice of functionals and basis sets. rsc.org This method allows for the calculation of various observables and electronic properties, including density of states, partial charges, and electronic density differences, which provide critical information about the material's behavior under different conditions. rsc.org

DFT is employed to perform detailed analyses of the electronic properties of this compound. These calculations can elucidate the molecule's optimized geometry, vibrational frequencies, and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgijcce.ac.ir The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. ijcce.ac.ir

For this compound, the bulky cyclopentyl groups and the electronegative chlorine atoms significantly influence its electronic structure. DFT calculations can quantify these effects, providing data on bond lengths, bond angles, and charge distribution. Analyses such as Natural Bond Orbital (NBO) can reveal hyperconjugative interactions and charge delocalization within the molecule. ijcce.ac.ir Furthermore, the Molecular Electrostatic Potential (MEP) can be mapped to identify electron-rich and electron-poor regions, which are indicative of reactive sites. ijcce.ac.ir

Below is an illustrative table of the types of electronic properties that can be calculated for this compound and a hypothetical functionalized derivative using DFT.

Illustrative DFT-Calculated Electronic Properties

| Property | This compound | Dicyclopentyl(dihydroxy)silane (Functionalized Derivative) | Unit |

|---|---|---|---|

| HOMO Energy | -7.5 | -7.1 | eV |

| LUMO Energy | -1.2 | -0.8 | eV |

| HOMO-LUMO Gap (ΔE) | 6.3 | 6.3 | eV |

| Dipole Moment | 2.5 | 2.9 | Debye |

The synthesis of silicones begins with the hydrolysis of chlorosilane precursors like this compound. uni-wuppertal.deacs.org DFT is a valuable tool for investigating the mechanisms of these reactions. scispace.com Computational studies on similar chlorosilanes have shown that hydrolysis can proceed through different pathways, and the presence of water clusters can significantly lower the activation energy barriers compared to a reaction with a single water molecule. researchgate.netresearchgate.netiastate.edu

For this compound, DFT can be used to model the step-by-step hydrolysis of the Si-Cl bonds to form silanol (B1196071) intermediates (dicyclopentylsilanediol). The calculations would involve locating the transition state structures for each step and calculating the corresponding activation energies. researchgate.netiastate.edu This provides a detailed picture of the reaction kinetics. scispace.com Subsequent condensation reactions, where silanols polymerize to form siloxane (Si-O-Si) linkages, can also be modeled to understand the initial stages of polymer formation. iastate.edu These theoretical predictions help in optimizing reaction conditions to control the polymerization process and the final material properties.

Molecular Dynamics (MD) Simulations for Polymer and Network Properties

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For polymers derived from this compound, MD is essential for predicting the macroscopic properties of the resulting silicone network. icm.edu.plrsc.org The process involves creating an atomistic model of the polymer chains in a simulation box and then solving Newton's equations of motion for the system. liberty.edu

These simulations can predict a wide range of properties, including:

Mechanical Properties : Young's modulus, bulk modulus, shear modulus, and Poisson's ratio can be calculated to understand the material's response to stress and strain. icm.edu.plresearchgate.netrsc.org

Thermal Properties : The glass transition temperature (Tg), which defines the transition from a rigid, glassy state to a more flexible, rubbery state, can be estimated.

Structural Properties : MD simulations provide insights into the polymer's density, free volume, and the arrangement of polymer chains, such as the radius of gyration. rsc.org

Transport Properties : The diffusion of small molecules or gases through the polymer matrix can be simulated. researchgate.net

The accuracy of MD simulations depends heavily on the quality of the force field, which is a set of parameters that describes the potential energy of the system. liberty.edu

Modeling of Polymerization and Network Formation Processes

Computational models can simulate the dynamic process of polymerization, from initial monomer reactions to the formation of a cross-linked network. acs.org For this compound, this involves modeling its hydrolysis and subsequent polycondensation. uni-wuppertal.de Reactive molecular dynamics simulations, which use force fields that can handle bond formation and breaking, are particularly suited for this purpose. rsc.org

These simulations can track the evolution of the system, observing the growth of siloxane clusters through mechanisms like monomer addition and cluster-cluster aggregation. rsc.org The kinetics of the cross-linking process can be studied, providing information on how the network structure develops over time. acs.org Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can also be employed, where the reactive sites are treated with high-level quantum mechanical calculations, while the rest of the system is modeled with more computationally efficient molecular mechanics. mdpi.comnih.gov This approach allows for the accurate simulation of chemical reactions within a large, complex polymerizing system.

Prediction of Material Performance in Specific Advanced Applications

By combining the insights from DFT and MD simulations, it is possible to predict the performance of materials derived from this compound in specific applications. For instance, the dielectric properties, which are crucial for applications in electronics and high-voltage insulation, can be predicted. researchgate.netgithub.iomdpi.com DFT can be used to calculate the dielectric constant of the polymer by determining its electronic and ionic contributions. researchgate.net

MD simulations can be used to predict the thermo-mechanical behavior of the final material, which is vital for its use as a high-performance sealant or elastomer. researchgate.netdntb.gov.ua Simulations can assess how factors like the degree of cross-linking or the incorporation of fillers (e.g., silica (B1680970) nanoparticles) affect the material's mechanical properties and thermal stability. liberty.eduresearchgate.net This predictive capability allows for the in silico design and optimization of organosilicon polymers tailored for advanced technologies, such as flexible electronics, advanced coatings, or dielectric composites for energy storage. rsc.orgliberty.eduku.ac.ae

Environmental Considerations and Sustainability in Dicyclopentyldichlorosilane Derived Materials

Research on Potential for Release and Migration from Polymeric Matrices

The release or migration of substances from a polymer matrix is a critical factor in assessing its environmental and health impact. For silicones, this primarily involves the potential leaching of unreacted monomers, oligomers, catalysts, or additives. The migration of chemical compounds from packaging polymers, for instance, is influenced by factors such as the nature of the food, contact time and temperature, and the properties of the packaging material and the migrants themselves.

In the context of polymers derived from dicyclopentyldichlorosilane, the bulky cyclopentyl groups would likely result in a more rigid and sterically hindered polymer network compared to standard polydimethylsiloxane (B3030410) (PDMS). This increased steric hindrance could theoretically reduce the mobility of polymer chains and any unbound smaller molecules within the matrix, thereby potentially lowering the rate of migration of any residual starting materials or byproducts.

Factors Influencing Migration from Silicone Matrices:

| Factor | Influence on Migration | Relevance to this compound-Derived Polymers |

| Molecular Weight of Migrant | Lower molecular weight compounds generally exhibit higher migration rates. | Unreacted this compound or its initial hydrolysis products would be the primary concern. |

| Polymer Crosslink Density | Higher crosslink density creates a tighter network, restricting the movement of molecules. | The polymerization conditions would determine the crosslink density and thus migration potential. |

| Temperature | Increased temperature enhances the diffusion rate of molecules through the polymer. | Materials intended for high-temperature applications would require rigorous migration testing. |

| Contact Medium | The polarity and chemical nature of the contacting substance (e.g., food, solvent) can affect the solubility and leaching of migrants. | The hydrophobic nature of the cyclopentyl groups would influence interactions with different media. |

| Steric Hindrance | Bulky side groups can impede the diffusion of molecules through the polymer matrix. | The cyclopentyl groups are expected to increase steric hindrance, potentially reducing migration. |

This table is based on general principles of polymer science and the expected influence of the specified chemical structure.

Durability and Lifecycle Assessment of this compound-Containing Materials

The durability of silicone materials is one of their most significant attributes, contributing to their sustainability profile by extending product life and reducing the need for replacement. The silicon-oxygen (Si-O) backbone of polysiloxanes is inherently strong and resistant to degradation from heat and UV radiation. The presence of bulky cyclopentyl side groups in polymers derived from this compound would be expected to further enhance thermal stability and rigidity.

A life cycle assessment (LCA) is a comprehensive method for evaluating the environmental impacts of a product throughout its entire life, from raw material extraction to disposal or recycling. For silicones, LCAs have shown that their use can lead to significant net reductions in greenhouse gas emissions, often saving multiples of the emissions generated during their production. silicones.eu This is largely due to their role in enabling energy-efficient technologies and prolonging the lifespan of other products. americanchemistry.com

Hypothetical Lifecycle Stages and Environmental Considerations for this compound-Derived Polymers:

| Lifecycle Stage | Key Environmental Considerations |

| Raw Material Extraction & Synthesis | Energy consumption for the production of this compound. Management of byproducts from the synthesis process. |

| Polymer Manufacturing | Energy intensity of the polymerization process. Use and potential release of solvents or catalysts. |

| Product Use Phase | High durability and resistance to degradation can lead to longer product life and reduced resource consumption. Potential for energy savings in applications like high-performance insulation or coatings. |

| End-of-Life | Challenges and opportunities for recycling and waste management. Persistence in the environment if not properly managed. |

This table outlines the general stages of a product lifecycle and associated environmental considerations, applied to the context of the specified material.

Degradation Pathways and Persistence of Silicones in Engineered Systems

While silicones are known for their durability, they are not completely inert and can undergo degradation under certain environmental conditions. The primary degradation mechanism for polysiloxanes in the environment is hydrolysis of the siloxane bond, which can be catalyzed by clays (B1170129) in soil. This process breaks down the polymer into smaller, water-soluble silanols, which can then undergo further degradation.

The bulky cyclopentyl groups in polymers derived from this compound might influence their degradation pathways. The steric hindrance provided by these groups could potentially slow down the rate of hydrolytic degradation by shielding the Si-O backbone from attack.

General Degradation Mechanisms of Polysiloxanes:

| Degradation Mechanism | Description | Potential Influence of Cyclopentyl Groups |

| Hydrolysis | Scission of the Si-O-Si backbone by water, often catalyzed by acidic or basic conditions or mineral surfaces. | Steric hindrance from cyclopentyl groups may reduce the rate of hydrolysis. |

| Thermal Degradation | At high temperatures, depolymerization can occur, leading to the formation of cyclic siloxanes. | Bulky side groups can alter the thermal stability and the specific degradation products. |

| Photodegradation | While the Si-O bond is resistant to UV radiation, photodegradation can be initiated by impurities or additives. | The overall stability of the polymer suggests high resistance to photodegradation. |

| Biodegradation | Polysiloxanes are generally considered to be resistant to microbial degradation. | No significant biodegradation is expected. |

This table summarizes known degradation pathways for silicones and speculates on the influence of the specified chemical structure.

Considerations for Recycling and Waste Management of Advanced Organosilicon Materials

The recycling of silicone materials, particularly thermoset elastomers, presents challenges due to their crosslinked nature. However, significant progress is being made in both mechanical and chemical recycling methods.

Mechanical recycling involves grinding the cured silicone waste and using it as a filler in new silicone formulations. Recent innovations have demonstrated the ability to re-incorporate high percentages of recycled high-consistency rubber (HCR) while maintaining good mechanical properties. chemxplore.comelkem.comindianchemicalnews.com

Chemical recycling , or feedstock recycling, involves the depolymerization of silicone waste back into monomers or oligomers. mdpi.com These can then be purified and used to produce virgin-grade silicone polymers in a closed-loop process. mdpi.com This method offers the potential for infinite recycling without loss of quality.

For waste streams from the production of organosilicon materials, such as waste silicon powder, hydrometallurgical processes are being developed to recover and purify the silicon. mdpi.com These methods aim to reduce environmental pollution and conserve valuable resources. mdpi.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of dicyclopentyldichlorosilane to achieve high-purity yields in laboratory settings?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters (e.g., temperature, stoichiometry of cyclopentyl groups to silicon precursors). Use one-step synthesis protocols inspired by analogous chlorosilanes (e.g., diphenyldichlorosilane production via the Direct Process) . Purification techniques like fractional distillation under inert atmospheres are critical to minimize hydrolysis byproducts (e.g., HCl release). Validate purity using gas chromatography-mass spectrometry (GC-MS) and compare results against REAXYS database entries for chlorosilanes .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound’s molecular structure and purity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for structural confirmation. Pair with Fourier-transform infrared (FTIR) spectroscopy to identify Si-Cl and Si-C vibrational modes. For purity assessment, combine elemental analysis with X-ray crystallography for solid-phase validation. Cross-reference spectral data with computational predictions from tools like PISTACHIO or BKMS_METABOLIC databases to resolve ambiguities .

Q. What safety protocols are recommended for handling this compound in wet chemistry experiments?

- Methodological Answer : Due to its hydrolysis sensitivity, experiments must be conducted under anhydrous conditions (e.g., Schlenk line or glovebox). Use corrosion-resistant equipment (e.g., PTFE-lined reactors) to mitigate HCl release. Emergency protocols should include neutralization stations with sodium bicarbonate and ventilation systems rated for volatile chlorides, as outlined in industrial chemical safety guidelines .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Employ kinetic studies (e.g., variable-temperature NMR) to track Si-Cl bond cleavage rates. Compare with density functional theory (DFT) calculations to model transition states. For example, analyze steric effects from cyclopentyl groups on reaction pathways using molecular docking simulations. Validate hypotheses against catalytic systems described in the REAXYS_BIOCATALYSIS database .

Q. What strategies address contradictions in reported catalytic efficiencies of this compound in polymer synthesis?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines ) to identify biases in prior studies. Use meta-regression to assess variables like solvent polarity or initiator choice. Replicate high-discrepancy experiments under controlled conditions, documenting exclusion criteria and blinding protocols to minimize performance bias . Publish raw datasets and computational workflows to enhance reproducibility.

Q. How can computational tools predict this compound’s environmental fate and toxicity?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models using EPA DSSTox or ECHA databases to predict biodegradation pathways and ecotoxicological endpoints. Validate predictions with experimental assays (e.g., OECD 301D for hydrolysis stability) and compare against screening-level hazard assessments, such as those in air toxics reports .

Q. What novel derivatives of this compound can be synthesized for advanced material applications?

- Methodological Answer : Design derivatives by substituting chloride ligands with alkoxy or amide groups. Use high-throughput screening (HTS) to evaluate thermal stability (TGA) and surface energy (contact angle measurements). Reference synthetic routes for dimethylsiloxane oligomers and adapt for cyclopentyl-functionalized silicones. Characterize using rheometry and small-angle X-ray scattering (SAXS).

Methodological Frameworks for Research Design

- Formulating Research Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define gaps in chlorosilane chemistry. For example, "How does steric hindrance in this compound influence its catalytic activity compared to less bulky analogs?" .

- Data Integrity : Use Cochrane Handbook guidelines to mitigate bias in experimental replication. Pre-register protocols on platforms like Open Science Framework.

- Ethical Reporting : Adhere to PRISMA standards for literature reviews and disclose conflicts of interest in funding sources related to industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.